OX₂ Receptor Agonist Potency: Direct Comparison with the Patent’s Most Potent Oxindole‑Benzamide Example
In the primary patent assay for orexin receptor agonist activity, 2‑ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide (Example 48) exhibits an IC₅₀ of 0.480 nM [1]. The most potent oxindole‑benzamide comparator from the same patent, Example 15 (also cited as Example 17), achieves an IC₅₀ of 0.100 nM under identical experimental conditions [2]. This represents a 4.8‑fold difference in potency (0.480 nM vs. 0.100 nM), demonstrating that the 2‑ethoxy substitution pattern yields intermediate potency within the series—potent enough for pharmacological studies yet distinct from the maximal‑potency analogues, which may be preferable when a balanced efficacy/adverse‑effect profile is desired [1][2].
| Evidence Dimension | OX₂ receptor agonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.480 nM |
| Comparator Or Baseline | Example 15 (BDBM559670): IC₅₀ = 0.100 nM |
| Quantified Difference | 4.8‑fold lower potency for target compound vs. Example 15 |
| Conditions | Human OX₁ and OX₂ receptor agonist assay; general experimental method per WO2022109117 |
Why This Matters
The quantitative potency gap confirms that 2‑ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide is a distinct pharmacological tool that cannot be replaced by more potent analogues without altering the dose‑response characteristics of the experiment.
- [1] BindingDB Entry BDBM559703. WO2022109117, Example 48. IC₅₀: 0.480 nM for Orexin Receptor Type 2 (Human). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=559703 (accessed 2026‑04‑28). View Source
- [2] BindingDB Entry BDBM559670. WO2022109117, Example 15/Example 17. IC₅₀: 0.100 nM for Orexin Receptor Type 2 (Human). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=559670 (accessed 2026‑04‑28). View Source
